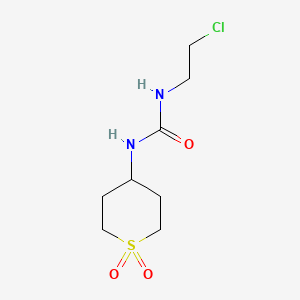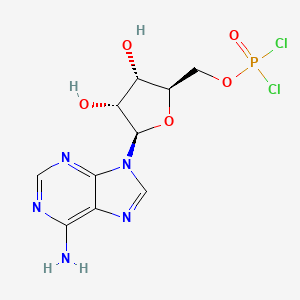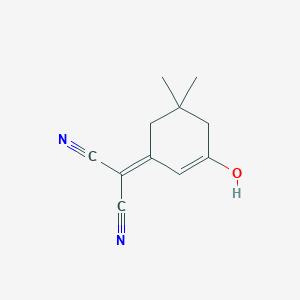
Propanedinitrile, (3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedinitrile, (3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)- is a chemical compound with the molecular formula C12H14N2 It is known for its unique structure, which includes a cyclohexene ring substituted with hydroxy and dimethyl groups, and a propanedinitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propanedinitrile, (3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)- can be synthesized through a series of chemical reactions. One common method involves the Knoevenagel condensation reaction, where an aldehyde reacts with a malononitrile in the presence of a base to form the desired product . The reaction conditions typically include the use of catalysts such as silica-diphenic acid, KF/Al2O3, or L-lysine . The reaction is carried out at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of propanedinitrile, (3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)- may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. Recrystallization from ethanol is often employed to purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Propanedinitrile, (3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like LiAlH4 for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include ketones, amines, and substituted derivatives of the original compound. These products are often characterized using techniques such as IR, NMR, and mass spectrometry .
Wissenschaftliche Forschungsanwendungen
Propanedinitrile, (3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)- has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of heterocyclic compounds, such as xanthenes and acridinediones.
Industry: It is used in the development of new materials and chemical intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of propanedinitrile, (3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)- involves its interaction with molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress-induced damage . It also interacts with enzymes such as lipoxygenase and tyrosinase, inhibiting their activity and thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)-: This compound has a similar structure but with a trimethyl substitution instead of hydroxy and dimethyl groups.
2-Propanone, 1-(3,5,5-trimethyl-2-cyclohexen-1-ylidene)-, (Z)-: Another similar compound with a propanone moiety instead of propanedinitrile.
Uniqueness
Propanedinitrile, (3-hydroxy-5,5-dimethyl-2-cyclohexen-1-ylidene)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxy group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research applications.
Eigenschaften
CAS-Nummer |
39518-69-9 |
|---|---|
Molekularformel |
C11H12N2O |
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
2-(3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene)propanedinitrile |
InChI |
InChI=1S/C11H12N2O/c1-11(2)4-8(3-10(14)5-11)9(6-12)7-13/h3,14H,4-5H2,1-2H3 |
InChI-Schlüssel |
JFBXTBZGEAOSRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=CC(=C(C#N)C#N)C1)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(NE)-N-[(2-hydroxyphenyl)methylidene]benzenesulfonamide](/img/structure/B14678576.png)

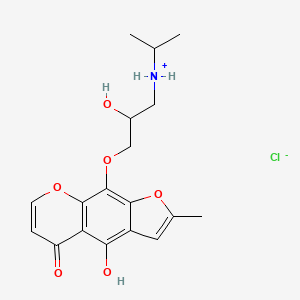
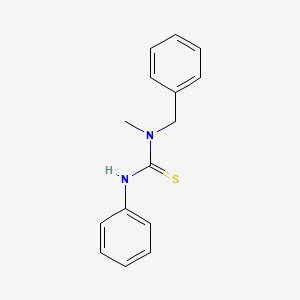
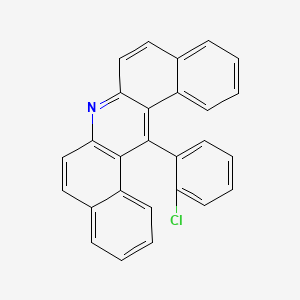
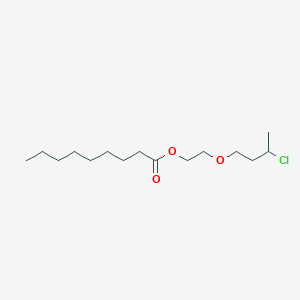

![Bis[4-acetamido-2-carbomethoxyphenyl]sulfone](/img/structure/B14678629.png)
![1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14678630.png)
